molecular formula C20H16N2O5S B3638221 4-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)benzamide

4-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B3638221
M. Wt: 396.4 g/mol
InChI Key: MTRMYWZZPMYWMU-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a benzamide moiety, with a nitro group and a methyl group on the phenyl ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methylphenylamine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the phenyl ring.

    Sulfonylation: The nitrated product is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide intermediate.

    Amidation: Finally, the sulfonamide intermediate is reacted with benzoyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

    Reduction: 4-(benzenesulfonyl)-N-(2-methyl-5-aminophenyl)benzamide.

    Substitution: Various substituted sulfonamides.

    Hydrolysis: Benzenesulfonic acid and 2-methyl-5-nitroaniline.

Scientific Research Applications

4-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group and sulfonamide moiety can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)-N-(2-methylphenyl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.

    4-(benzenesulfonyl)-N-(2-nitrophenyl)benzamide: Lacks the methyl group, which can affect its reactivity and interactions.

    4-(benzenesulfonyl)-N-(2-methyl-5-chlorophenyl)benzamide: Contains a chlorine atom instead of a nitro group, leading to different chemical behavior.

Uniqueness

4-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the combination of the benzenesulfonyl group, nitro group, and methyl group on the phenyl ring. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-14-7-10-16(22(24)25)13-19(14)21-20(23)15-8-11-18(12-9-15)28(26,27)17-5-3-2-4-6-17/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRMYWZZPMYWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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